molecular formula C22H31N3O3 B6063576 ethyl 3-(2-phenoxyethyl)-1-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinecarboxylate

ethyl 3-(2-phenoxyethyl)-1-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinecarboxylate

Cat. No. B6063576
M. Wt: 385.5 g/mol
InChI Key: ZZYTYYIZEBJLLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(2-phenoxyethyl)-1-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinecarboxylate is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is of interest due to its unique structure and potential biological activity.

Mechanism of Action

The mechanism of action of ethyl 3-(2-phenoxyethyl)-1-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinecarboxylate is not fully understood. However, it has been shown to act as a partial agonist at the dopamine D2 receptor. This means that it can activate the receptor to a certain extent, but not fully. This may result in a more subtle modulation of dopamine neurotransmission, which could be beneficial for therapeutic applications.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have an effect on dopamine neurotransmission, which could have implications for several neurological disorders. Additionally, this compound has been shown to have a low toxicity profile, which is important for potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 3-(2-phenoxyethyl)-1-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinecarboxylate in lab experiments is its potential as a ligand for the dopamine D2 receptor. This receptor is implicated in several neurological disorders, so this compound may have potential as a therapeutic agent. Additionally, this compound has a low toxicity profile, which is important for lab safety. One limitation of using this compound is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on ethyl 3-(2-phenoxyethyl)-1-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinecarboxylate. One direction is to further study its potential as a ligand for the dopamine D2 receptor and its potential therapeutic applications for neurological disorders. Another direction is to study its potential as a ligand for other G protein-coupled receptors. Additionally, further optimization of the synthesis method could improve the yield and purity of this compound.

Synthesis Methods

The synthesis of ethyl 3-(2-phenoxyethyl)-1-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinecarboxylate involves the reaction of 3-(1H-pyrazol-1-yl)propylamine with 2-phenoxyethanol in the presence of a catalyst such as triethylamine. The resulting intermediate is then reacted with ethyl chloroformate to yield the final product. The synthesis of this compound has been optimized to yield high purity and yield.

Scientific Research Applications

Ethyl 3-(2-phenoxyethyl)-1-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinecarboxylate has been studied for its potential applications in scientific research. This compound has been shown to have potential as a ligand for G protein-coupled receptors, specifically the dopamine D2 receptor. This receptor is involved in the regulation of dopamine neurotransmission, which is implicated in several neurological disorders such as Parkinson's disease and schizophrenia. Therefore, this compound may have potential as a therapeutic agent for these disorders.

properties

IUPAC Name

ethyl 3-(2-phenoxyethyl)-1-(3-pyrazol-1-ylpropyl)piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O3/c1-2-27-21(26)22(12-18-28-20-9-4-3-5-10-20)11-6-14-24(19-22)15-8-17-25-16-7-13-23-25/h3-5,7,9-10,13,16H,2,6,8,11-12,14-15,17-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZYTYYIZEBJLLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN(C1)CCCN2C=CC=N2)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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